4-[(4-Ethoxyphenoxy)methyl]piperidine
CAS No.: 946725-38-8
Cat. No.: VC8157970
Molecular Formula: C14H21NO2
Molecular Weight: 235.32 g/mol
* For research use only. Not for human or veterinary use.
![4-[(4-Ethoxyphenoxy)methyl]piperidine - 946725-38-8](/images/structure/VC8157970.png)
Specification
CAS No. | 946725-38-8 |
---|---|
Molecular Formula | C14H21NO2 |
Molecular Weight | 235.32 g/mol |
IUPAC Name | 4-[(4-ethoxyphenoxy)methyl]piperidine |
Standard InChI | InChI=1S/C14H21NO2/c1-2-16-13-3-5-14(6-4-13)17-11-12-7-9-15-10-8-12/h3-6,12,15H,2,7-11H2,1H3 |
Standard InChI Key | WZJSTYYBCWXBGC-UHFFFAOYSA-N |
SMILES | CCOC1=CC=C(C=C1)OCC2CCNCC2 |
Canonical SMILES | CCOC1=CC=C(C=C1)OCC2CCNCC2 |
Introduction
Synthesis and Chemical Reactivity
Synthetic Routes
While no direct synthesis protocol for 4-[(4-Ethoxyphenoxy)methyl]piperidine is detailed in the literature, analogous piperidine derivatives provide insight into plausible methods. A common strategy involves alkylation or arylation of piperidine precursors. For instance, the synthesis of 4-methoxymethyl-4-(phenylamino)piperidine in opioid analogs involves alkylation of piperidine with chloromethyl or bromomethyl reagents . Similarly, the target compound could be synthesized via nucleophilic substitution, where a halomethyl-4-ethoxyphenoxy reagent reacts with 4-hydroxypiperidine.
Another approach may involve reductive amination or Friedel-Crafts alkylation to introduce the phenoxymethyl group. The patent EP2455377A1 describes the use of dichloromethane, dimethylformamide (DMF), and tetrahydrofuran (THF) as solvents for piperidine functionalization, which could be adapted for this compound.
Key Reaction Conditions
-
Solvents: Polar aprotic solvents like DMF or THF are preferred for piperidine alkylation .
-
Catalysts: Base catalysts (e.g., triethylamine) or phase-transfer catalysts may enhance reaction efficiency.
-
Temperature: Room temperature to mild heating (40–60°C) is typical for such reactions .
Physicochemical Properties
The compound is likely a solid at room temperature, analogous to its 3-ethoxy isomer, which is described as a light brown powder . Key properties include:
Property | Value | Source |
---|---|---|
Molecular formula | C₁₄H₂₁NO₂ | |
Molecular weight | 235.33 g/mol | |
Physical form | Powder (inferred) | |
Solubility | Likely soluble in organic solvents (e.g., DCM, THF) |
The ethoxy and phenoxy groups contribute to moderate hydrophobicity, suggesting potential blood-brain barrier permeability in drug analogs .
Applications in Drug Development
Antimicrobial and Antiparasitic Agents
Piperidine derivatives exhibit trypanocidal activity . The compound’s ether and aromatic groups may enhance binding to parasitic enzymes, warranting evaluation against pathogens like Trypanosoma cruzi.
Future Directions
-
Synthetic Optimization: Develop efficient, scalable routes using green chemistry principles.
-
Biological Screening: Evaluate antitumor, anti-inflammatory, and antimicrobial activities in vitro.
-
Structure-Activity Relationships (SAR): Modify the ethoxy or phenoxy groups to enhance potency or selectivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume